3-(Glutathion-S-yl)-1,4-naphthoquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dihydroxynaphthalen-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8S/c21-12(5-6-16(25)26)19(30)23-13(20(31)22-8-17(27)28)9-32-15-7-14(24)10-3-1-2-4-11(10)18(15)29/h1-4,7,12-13,24,29H,5-6,8-9,21H2,(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMZVCXFUUVNI-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921425 | |
| Record name | 4-Amino-5-({1-[(carboxymethyl)imino]-3-[(1,4-dihydroxynaphthalen-2-yl)sulfanyl]-1-hydroxypropan-2-yl}imino)-5-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114576-98-6 | |
| Record name | 3-(Glutathion-S-yl)-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114576986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-({1-[(carboxymethyl)imino]-3-[(1,4-dihydroxynaphthalen-2-yl)sulfanyl]-1-hydroxypropan-2-yl}imino)-5-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Biotransformation of 3 Glutathion S Yl 1,4 Naphthoquinone
Enzymatic Conjugation Pathways
The formation of 3-(Glutathion-S-yl)-1,4-naphthoquinone is often facilitated by a class of enzymes known as Glutathione (B108866) S-Transferases (GSTs). These enzymes play a pivotal role in the detoxification of a wide array of xenobiotic and endogenous electrophilic compounds. numberanalytics.comnih.gov
Glutathione S-Transferase (GST)-Mediated Conjugation of 1,4-Naphthoquinones
Glutathione S-Transferases catalyze the nucleophilic attack of the thiol group of glutathione (GSH) on the electrophilic center of 1,4-naphthoquinone (B94277), leading to the formation of a stable conjugate. numberanalytics.comnih.gov This enzymatic reaction significantly accelerates the rate of conjugation compared to the spontaneous, non-enzymatic reaction. encyclopedia.pub The GST-catalyzed conjugation is a crucial detoxification mechanism, as it converts reactive electrophiles into more water-soluble and readily excretable metabolites. numberanalytics.com Both cytosolic and microsomal GSTs can catalyze the conjugation of haloalkenes with glutathione, indicating a broad role for these enzymes in xenobiotic metabolism. nih.gov
The presence of GSTs is vital for protecting cells from chemical-induced toxicity by facilitating the detoxification of electrophilic compounds. numberanalytics.com The GST family is extensive and divided into several classes, including alpha, mu, pi, and others, each with varying substrate specificities. nih.gov
Substrate Specificity and Reaction Kinetics of GSTs with Naphthoquinones
The efficiency of GST-catalyzed conjugation is dependent on the specific GST isozyme and the structure of the naphthoquinone substrate. Different GST classes exhibit distinct substrate specificities. nih.govnih.gov For instance, studies have shown that the rate of conjugate formation can be influenced by steric hindrance on the naphthoquinone ring. nih.gov
The reaction kinetics of GSTs with naphthoquinones generally follow Michaelis-Menten kinetics, demonstrating saturation at high substrate concentrations. nih.gov The kinetic parameters, such as Km and Vmax, vary depending on the specific GST isozyme and the naphthoquinone derivative. For example, the Km value for the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a common GST substrate, has been determined in various systems. nih.gov
A study on the conjugation of 1,4-diiodobutane, another electrophilic substrate, by rat liver GSTs showed that the reaction was dependent on the concentrations of the enzyme, substrate, and glutathione. nih.gov This highlights the importance of the cellular environment in modulating the rate of GST-mediated conjugation.
Non-Enzymatic Nucleophilic Addition Reactions
In addition to enzymatic pathways, this compound can be formed through spontaneous chemical reactions.
Michael Addition of Glutathione to Naphthoquinone Scaffolds
The chemical basis for the non-enzymatic formation of the glutathione conjugate is a Michael addition reaction. mdpi.com In this reaction, the nucleophilic thiol group of glutathione attacks the electron-deficient β-carbon of the α,β-unsaturated carbonyl system present in the 1,4-naphthoquinone ring. mdpi.com This results in the formation of a hydroquinone (B1673460) intermediate, which is subsequently oxidized to the final naphthoquinone conjugate. mdpi.comnih.gov This type of reaction is not limited to glutathione; other thiols like N-acetyl-L-cysteine can also react with naphthoquinones via a similar mechanism. mdpi.com The reaction of 1,4-naphthoquinone with aniline (B41778) also proceeds via a related addition mechanism. researchgate.net
Factors Influencing Spontaneous Conjugate Formation
Several factors can influence the rate and extent of the non-enzymatic reaction between glutathione and 1,4-naphthoquinone. The pH of the reaction medium is a critical factor. For instance, the formation of 3-(glutathion-S-yl)-benzidine was found to be optimal at a pH of 4.5. nih.gov The concentrations of both glutathione and the naphthoquinone substrate also play a significant role. nih.gov
The structure of the naphthoquinone itself is another key determinant. The presence of substituent groups on the naphthoquinone ring can affect its electrophilicity and steric accessibility, thereby influencing the rate of glutathione addition. Studies with various substituted naphthoquinones have shown that the reactivity towards nucleophiles like glutathione varies significantly. For example, 1,4-naphthoquinone is more reactive than 2-methyl-1,4-naphthoquinone, which is much more reactive than 2,3-dimethyl-1,4-naphthoquinone. nih.gov
| Factor | Influence on Spontaneous Conjugate Formation |
| pH | The rate of reaction is pH-dependent, with optimal pH varying for different substrates. nih.gov |
| Reactant Concentration | Higher concentrations of glutathione and naphthoquinone generally lead to increased conjugate formation. nih.gov |
| Naphthoquinone Structure | The electrophilicity and steric hindrance of the naphthoquinone derivative significantly impact the reaction rate. nih.gov |
| Solvent | The choice of solvent can affect reaction rates and product yields. mdpi.com |
Subsequent Metabolic Transformations
Once formed, this compound can undergo further metabolic processing. Glutathione S-conjugates are typically not excreted directly but are further metabolized through the mercapturic acid pathway. nih.gov This pathway involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, resulting in the formation of the corresponding cysteine conjugate. nih.govnih.gov
The initial step is catalyzed by γ-glutamyltransferase (GGT), which removes the γ-glutamyl residue. nih.gov Subsequently, a dipeptidase cleaves the glycine residue, yielding the cysteine conjugate. nih.govnih.gov This cysteine conjugate can then be N-acetylated by N-acetyltransferase to form the final mercapturic acid (N-acetylcysteine conjugate), which is more water-soluble and readily excreted in the urine. nih.gov
Mercapturic Acid Pathway: Formation of N-Acetyl-L-Cysteine Conjugates
The mercapturic acid pathway is a major route for the metabolism of a wide variety of xenobiotic and endogenous electrophilic compounds. nih.govtandfonline.com This multi-step enzymatic process converts lipophilic compounds into more hydrophilic mercapturic acids (N-acetyl-L-cysteine S-conjugates), facilitating their excretion. nih.govtandfonline.com The initial and crucial step in this pathway is the formation of a glutathione S-conjugate, such as this compound. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). nih.govsemanticscholar.org
Following its formation, this compound undergoes sequential enzymatic degradation. The process begins with the action of γ-glutamyltransferase (GGT), an enzyme often located on the outer surface of cell membranes. nih.gov GGT cleaves the γ-glutamyl bond of the glutathione moiety, releasing glutamic acid and forming the corresponding cysteinylglycine (B43971) conjugate, 3-(L-cysteinylglycin-S-yl)-1,4-naphthoquinone. nih.govnih.govnih.gov
Subsequently, the cysteinylglycine conjugate is acted upon by dipeptidases, which cleave the glycine residue. nih.govnih.gov This results in the formation of the cysteine conjugate, 3-(L-cystein-S-yl)-1,4-naphthoquinone. nih.gov The final step in the formation of the mercapturic acid is the N-acetylation of the cysteine conjugate's amino group. This reaction is catalyzed by cytosolic N-acetyltransferases (NATs), utilizing acetyl-CoA as the acetyl group donor, to yield the final product, 3-(N-acetyl-L-cystein-S-yl)-1,4-naphthoquinone. nih.gov This N-acetyl-L-cysteine conjugate is more water-soluble than the parent compound and is readily eliminated from the body, typically via urine. nih.gov
Table 1: Key Enzymes in the Mercapturic Acid Pathway
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| Glutathione S-Transferases (GSTs) | Catalyzes the conjugation of glutathione with electrophilic compounds. nih.govsemanticscholar.org | 1,4-Naphthoquinone + Glutathione | This compound |
| γ-Glutamyltransferase (GGT) | Removes the glutamyl residue from the glutathione conjugate. nih.govnih.gov | This compound | 3-(L-cysteinylglycin-S-yl)-1,4-naphthoquinone |
| Dipeptidases | Cleaves the glycine residue from the cysteinylglycine conjugate. nih.govnih.gov | 3-(L-cysteinylglycin-S-yl)-1,4-naphthoquinone | 3-(L-cystein-S-yl)-1,4-naphthoquinone |
| N-Acetyltransferases (NATs) | Adds an acetyl group to the cysteine conjugate. nih.gov | 3-(L-cystein-S-yl)-1,4-naphthoquinone | 3-(N-acetyl-L-cystein-S-yl)-1,4-naphthoquinone |
Further Catabolism and Hydroquinone Conjugate Disposition
The 1,4-naphthoquinone moiety of the glutathione conjugate and its subsequent metabolites can undergo redox cycling. This process involves the reduction of the quinone to a semiquinone or hydroquinone, followed by re-oxidation back to the quinone form, which can lead to the generation of reactive oxygen species. nih.gov The hydroquinone form, 3-(Glutathion-S-yl)-1,4-naphthohydroquinone, can be formed by the action of cellular reductases. nih.govnih.gov
The catabolism of the glutathione conjugate is not solely a detoxification pathway. In some instances, the intermediate cysteine conjugates can undergo bioactivation by enzymes such as cysteine S-conjugate β-lyase, leading to the formation of reactive thiols. nih.govtandfonline.com However, the primary route for this compound is its conversion to the corresponding mercapturic acid for elimination.
Mechanistic Insights into Redox Activities of 3 Glutathion S Yl 1,4 Naphthoquinone
Generation of Reactive Oxygen Species (ROS)
The redox cycling of 3-(Glutathion-S-yl)-1,4-naphthoquinone is a key mechanism underlying its biological activity and is a significant source of cellular oxidative stress. This process involves the sequential reduction and oxidation of the quinone, leading to the generation of various reactive oxygen species.
One-Electron Reduction and Semiquinone Radical Formation
The initial step in the redox cycling of this compound is a one-electron reduction, which converts the quinone into a highly reactive semiquinone radical. This reaction can occur non-enzymatically in the presence of reducing agents like NADPH and glutathione (B108866). Electron spin resonance (ESR) spectroscopy has been instrumental in detecting these transient semiquinone intermediates. Studies on related naphthoquinone-glutathione conjugates have shown that these semiquinone radicals are the primary species that react with molecular oxygen, initiating the redox cycle. The formation of these radicals is a critical event, as they are the direct precursors to superoxide (B77818) anion formation.
Impact on Oxygen Metabolism and Superoxide Generation
Once formed, the semiquinone radical of this compound readily transfers its extra electron to molecular oxygen (O₂), regenerating the parent quinone and forming a superoxide anion radical (O₂⁻•). This process is a central feature of the compound's impact on cellular oxygen metabolism. The regenerated quinone is then free to undergo another round of one-electron reduction, thus establishing a futile redox cycle that continuously consumes reducing equivalents and generates superoxide. This sustained production of superoxide can overwhelm the cell's antioxidant defenses, leading to oxidative stress. The superoxide anion itself can then be converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), further contributing to cellular damage.
Role of Specific Reductases in Redox Cycling, e.g., NADPH-Cytochrome P450 Reductase
The one-electron reduction of this compound is significantly accelerated by cellular flavoenzymes, with NADPH-cytochrome P450 reductase being a key player. This enzyme, located in the endoplasmic reticulum, transfers an electron from NADPH to the quinone, thereby initiating the redox cycle. The efficiency of this process is dependent on the redox potential of the quinone. The continuous action of NADPH-cytochrome P450 reductase fuels the futile cycling of the glutathione conjugate, leading to a sustained production of superoxide and consumption of NADPH. This enzymatic involvement highlights a specific cellular pathway through which this compound can exert its pro-oxidant effects.
Interaction with Cellular Thiols and Protein Adduction
In addition to its redox cycling capabilities, this compound can interact directly with cellular nucleophiles, particularly thiols, leading to covalent modifications of proteins.
Direct Covalent Modification of Cellular Nucleophiles by Quinone Thioethers
Quinone thioethers, such as this compound, retain electrophilic character and can react with nucleophilic groups on cellular macromolecules. The primary targets for this covalent modification are the sulfhydryl groups of cysteine residues in proteins. This reaction, a Michael-type addition, results in the formation of a stable carbon-sulfur bond, leading to the adduction of the quinone moiety to the protein. Such covalent modification can alter the structure and function of the target protein, potentially disrupting critical cellular processes.
Reversible and Irreversible Protein Glutathionylation
The interaction of this compound with proteins can also be viewed through the lens of protein glutathionylation, a post-translational modification involving the formation of a mixed disulfide bond between glutathione and a cysteine residue. While direct evidence specifically for this compound is an area of ongoing research, the general mechanisms of quinone-induced glutathionylation are relevant.
Irreversible Glutathionylation: The covalent adduction of the entire glutathionyl-naphthoquinone moiety to a protein cysteine residue represents a form of irreversible modification. This is distinct from the reversible formation of a simple mixed disulfide.
Reversible Glutathionylation: It is also plausible that the oxidative stress generated by the redox cycling of this compound could indirectly promote reversible protein glutathionylation. The increased production of ROS can lead to the oxidation of protein thiols to sulfenic acids, which can then react with GSH to form a mixed disulfide. This reversible modification is a key cellular mechanism for protecting cysteine residues from irreversible oxidation and for regulating protein function in response to oxidative stress. Glutathione can react with the ortho-quinone of etoposide, a related quinoidal compound, through conjugation, suggesting a potential mechanism for interaction.
Consequences for Protein Function and Cellular Homeostasis
The formation of this compound is a pivotal event that extends beyond a simple detoxification step; it represents the creation of a new, reactive molecule with the potential to directly influence cellular machinery. The consequences of its redox activities are most profoundly observed in its ability to modify proteins, thereby altering their function and disrupting the delicate balance of cellular homeostasis. This disruption stems primarily from the covalent modification of protein cysteine residues, a process known as S-glutathionylation, and the inhibition of key enzymes.
The interaction between this compound and cellular proteins can lead to a range of functional alterations. This post-translational modification can protect protein thiols from irreversible over-oxidation under conditions of severe oxidative stress. However, it also acts as a redox switch that can modulate protein activity, localization, and interaction with other molecules, thereby affecting critical signaling pathways.
Impact on Protein Function
Research has identified several proteins whose functions are altered by glutathionylated naphthoquinones. These modifications can either inhibit or, in some cases, activate the target protein, leading to significant downstream cellular effects.
One of the most well-documented targets is Poly(ADP-ribose) Glycohydrolase (PARG) . This enzyme is crucial for DNA repair and regulated cell death pathways by catabolizing poly(ADP-ribose) polymers. A glutathionylated derivative of the naphthoquinone menadione (B1676200) was identified as a potent and selective inhibitor of PARG. This inhibition occurs because the glutathionyl-naphthoquinone adduct effectively blocks the enzyme's active site. The functional consequence is an accumulation of poly(ADP-ribose) polymers within the cell, which can sensitize cells to DNA damaging agents and influence cell fate decisions.
Another critical class of enzymes affected are Protein Tyrosine Phosphatases (PTPs) . These enzymes play a central role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues. The catalytic cysteine in the active site of PTPs is highly susceptible to oxidation and modification. Naphthoquinones are known to inactivate PTPs, and the formation of the glutathione adduct can be an intermediate step in this process. This inactivation disrupts signaling pathways that control cell growth, proliferation, and immune responses.
The table below summarizes the impact of glutathionylated naphthoquinones on specific protein targets.
| Protein Target | Mechanism of Modification | Functional Consequence |
| Poly(ADP-ribose) Glycohydrolase (PARG) | Covalent modification/Inhibition by a glutathionylated menadione adduct. | Inhibition of enzymatic activity, leading to accumulation of poly(ADP-ribose) and affecting DNA repair and cell death. |
| Protein Tyrosine Phosphatases (PTPs) | S-glutathionylation of the active site cysteine. | Inhibition of phosphatase activity, leading to dysregulation of cellular signaling pathways. |
| Kelch-like ECH-associated protein 1 (Keap1) | Covalent modification of sensor cysteine residues. | Disruption of the Keap1-Nrf2 complex, leading to the activation of the Nrf2 antioxidant response. |
Disruption of Cellular Homeostasis
The alteration of individual protein functions culminates in a broader disruption of cellular homeostasis. By targeting key nodes in signaling networks, this compound can trigger significant shifts in cellular state and function.
A primary example is the modulation of the Keap1-Nrf2 antioxidant response pathway . Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation. Many naphthoquinones are known to react with critical cysteine residues on Keap1. This modification prevents Keap1 from binding to Nrf2, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and detoxification genes. While the direct action of the 3-(glutathion-S-yl) adduct on Keap1 is a subject of ongoing research, its formation is an integral part of the quinone-induced stress that ultimately leads to Nrf2 activation. This represents a homeostatic attempt by the cell to counteract the initial oxidative challenge posed by the parent quinone.
Furthermore, the inhibition of PARG by the glutathionylated adduct has profound implications for genomic stability and cell survival. By preventing the breakdown of poly(ADP-ribose), the cell's ability to properly execute DNA repair processes is compromised. This can lead to an accumulation of DNA damage, which, depending on the cellular context, can trigger apoptosis (programmed cell death) or contribute to mutagenesis.
The collective impact of these protein modifications results in a multi-faceted disruption of cellular homeostasis, as detailed in the table below.
| Cellular Process | Mechanism of Disruption | Overall Consequence for Homeostasis |
| Antioxidant Defense | Modification of Keap1 and subsequent activation of the Nrf2 pathway. | Upregulation of antioxidant and detoxification enzymes in an attempt to restore redox balance. |
| DNA Damage Response | Inhibition of Poly(ADP-ribose) Glycohydrolase (PARG) by the glutathionyl adduct. | Impaired DNA repair capacity and increased genomic instability. |
| Cell Signaling | Inhibition of Protein Tyrosine Phosphatases (PTPs). | Aberrant signal transduction affecting cell growth, proliferation, and survival pathways. |
| Cell Fate Determination | Accumulation of DNA damage and dysregulation of signaling pathways. | Increased likelihood of apoptosis or other cell death modalities. |
Modulation of Cellular Signaling Pathways by 3 Glutathion S Yl 1,4 Naphthoquinone
The Nrf2-Keap1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical regulator of cellular antioxidant responses. 3-(Glutathion-S-yl)-1,4-naphthoquinone has been identified as a potent modulator of this pathway, primarily through its interaction with Keap1, which leads to the activation of Nrf2 and the subsequent transcription of a suite of protective genes.
Disruption of Keap1-Nrf2 Complex Formation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. The disruption of this Keap1-Nrf2 complex is a pivotal step in the activation of the antioxidant response. This compound functions as a significant modifier of Keap1. This modification is thought to occur through the covalent adduction of the naphthoquinone moiety to specific cysteine residues within the Keap1 protein. This interaction alters the conformation of Keap1, thereby diminishing its ability to bind to Nrf2. As a result, Nrf2 is liberated from Keap1-mediated repression, allowing it to translocate to the nucleus.
Transcriptional Activation of Phase II Enzymes and Antioxidant Proteins
Following its translocation to the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of phase II detoxification enzymes and antioxidant proteins. The activation of Nrf2 by this compound leads to the upregulation of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). These proteins play a crucial role in detoxifying reactive oxygen species (ROS) and electrophiles, thereby protecting the cell from oxidative damage.
| Target Gene | Function |
| NQO1 | Detoxification of quinones and reduction of oxidative stress. |
| HO-1 | Catalyzes the degradation of heme to produce biliverdin, iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties. |
| GCLC | Catalyzes the rate-limiting step in the synthesis of glutathione (B108866). |
Regulation of Kinase Signaling Cascades
Beyond the Nrf2-Keap1 pathway, this compound also influences other major signaling cascades that are integral to cell fate decisions. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk
The MAPK pathways, comprising cascades such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are central to the regulation of cellular processes like proliferation, differentiation, and apoptosis. While direct, specific evidence for the modulation of MAPK pathways by this compound is an area of ongoing research, the established crosstalk between the Nrf2 and MAPK pathways suggests a potential for indirect influence. For instance, the activation of Nrf2 can be modulated by MAPK signaling, and conversely, Nrf2-induced antioxidant proteins can dampen MAPK activation by reducing cellular ROS levels. The electrophilic nature of the naphthoquinone moiety suggests a potential for direct interaction with components of the MAPK cascade, a hypothesis that warrants further investigation.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Modulation
The PI3K/Akt pathway is a critical signaling route that promotes cell survival and growth. There is evidence to suggest that glutathione-S-conjugates of quinones can activate the PI3K/Akt pathway. This activation can, in turn, contribute to the activation of Nrf2. Akt-mediated phosphorylation of Nrf2 can promote its nuclear accumulation and transcriptional activity, representing a point of convergence between these two crucial pathways. The modulation of the PI3K/Akt pathway by this compound could therefore have significant implications for cell survival and the antioxidant response.
| Pathway Component | Role in Signaling |
| PI3K | Phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). |
| Akt (Protein Kinase B) | A serine/threonine kinase that is activated by PIP3 and phosphorylates a range of downstream targets to promote cell survival and growth. |
Signal Transducer and Activator of Transcription 3 (STAT3) Regulation
STAT3 is a transcription factor that plays a key role in cell proliferation, survival, and inflammation. Aberrant STAT3 activation is often associated with various cancers. Research on related naphthoquinones has demonstrated an inhibitory effect on STAT3 phosphorylation. While direct studies on this compound are limited, some furanonaphthoquinones have been shown to inhibit STAT3 phosphorylation, suggesting that this class of compounds may have the potential to modulate STAT3 signaling. The mechanism is thought to involve direct binding to the STAT3 protein, thereby preventing its activation. This potential for STAT3 regulation by this compound presents an interesting avenue for future research.
Other Redox-Sensitive Regulatory Proteins and Transcription Factors
Beyond the well-documented modulation of the Nrf2 and Keap1 signaling axis, this compound and structurally related glutathione-S-yl-quinones exert influence over a variety of other redox-sensitive regulatory proteins and transcription factors. This modulation often occurs through the generation of reactive oxygen species (ROS) and the induction of protein S-glutathionylation, a reversible post-translational modification where glutathione is added to cysteine residues on a protein. nih.govnih.gov This can alter protein function, stability, and interactions, thereby impacting numerous cellular signaling pathways.
Research on 2,3,5-Tris(glutathion-S-yl)hydroquinone (TGHQ), a potent nephrotoxicant and a related glutathione conjugate, has provided significant insights into these regulatory effects. Studies in renal proximal tubule epithelial cells have shown that TGHQ can increase the binding activity of transcription factors associated with the 12-O-tetradecanoylphorbol-13-acetate (TPA) responsive element (TRE) and the nuclear factor kappa B (NF-κB) responsive element. nih.gov The activation of TRE-binding is particularly noteworthy as this element is the binding site for the Activator Protein-1 (AP-1) transcription factor, a key regulator of cellular responses to stress, proliferation, and apoptosis.
The modulation of these transcription factors by TGHQ was found to be dependent on the generation of ROS, as the antioxidant enzyme catalase was able to inhibit the increased DNA-binding activity. nih.gov Interestingly, while Protein Kinase C (PKC) is often implicated in stress response signaling, inhibitors of PKC did not affect the TGHQ-mediated activation of these transcription factors. nih.gov However, the use of a mitogen-activated protein kinase kinase (MEK) inhibitor significantly reduced the activation of TRE-binding, suggesting that the MAPK/AP-1 signaling cascade is a downstream target of the oxidative stress induced by this glutathione-S-yl-quinone. nih.gov This indicates a divergent signaling pathway where hydrogen peroxide generation is a common upstream event, but the subsequent activation pathways for TRE- and NF-κB-binding diverge. nih.gov
Furthermore, the tumor suppressor protein p53, a critical transcription factor in cell cycle regulation and apoptosis, is known to be regulated by its redox status. Specifically, p53 can be inhibited through the S-glutathionylation of cysteine residues within its DNA-binding domain. nih.gov This modification can be reversed by agents that increase intracellular glutathione levels. Given that naphthoquinones can induce protein S-glutathionylation, it is plausible that this compound could influence p53 activity through this mechanism, thereby affecting cellular fate. nih.govnih.gov
The broader impact of S-glutathionylation induced by oxidative stress has been highlighted by redox proteomics studies. These studies have identified numerous proteins that are susceptible to this modification in human T lymphocytes under oxidative conditions, including: nih.gov
Stress Proteins: Heat shock protein 70 (HSP70) and Heat shock protein 60 (HSP60).
Enzymes involved in metabolism: Enolase 1, Aldolase, and Triosephosphate isomerase.
Protein folding and stability: Protein disulfide isomerase.
While these proteins have not been directly shown to be modified by this compound, their susceptibility to glutathionylation under general oxidative stress suggests they are potential targets. The inhibition of glutathione reductase by naphthoquinones can lead to an increase in protein S-glutathionylation, indicating a potential mechanism by which this compound could modulate the function of a wide array of cellular proteins. nih.gov
Interactive Data Table: Modulation of Other Regulatory Proteins and Transcription Factors
| Target Protein/Transcription Factor | Modulating Compound | Observed Effect | Implied Mechanism |
| AP-1 (via TRE-binding) | 2,3,5-Tris(glutathion-S-yl)hydroquinone | Increased DNA-binding activity | ROS-dependent, MAPK/MEK pathway-dependent |
| NF-κB | 2,3,5-Tris(glutathion-S-yl)hydroquinone | Increased DNA-binding activity | ROS-dependent |
| p53 | General Oxidative Stress/Glutathionylation | Inhibition of DNA binding | S-glutathionylation of cysteine residues |
| Heat Shock Proteins (HSP70, HSP60) | General Oxidative Stress | S-glutathionylation | Post-translational modification |
| Metabolic Enzymes (e.g., Enolase, Aldolase) | General Oxidative Stress | S-glutathionylation | Post-translational modification |
| Protein Disulfide Isomerase | General Oxidative Stress | S-glutathionylation | Post-translational modification |
Enzymatic Interactions and Inhibition Profiles of 3 Glutathion S Yl 1,4 Naphthoquinone Conjugates
Inhibition of Glutathione (B108866) System Enzymes
The glutathione system is a critical component of cellular antioxidant defense. The interaction of 3-(glutathion-S-yl)-1,4-naphthoquinone with key enzymes of this system reveals a complex interplay of substrate recognition, inhibition, and metabolic transformation.
Glutathione S-Transferases (GSTs)
Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a central role in the detoxification of a wide range of electrophilic compounds by catalyzing their conjugation with glutathione (GSH). nih.govnih.gov While GSTs facilitate the formation of glutathione conjugates, certain conjugates, including those of quinones, can paradoxically act as inhibitors of these very enzymes. nih.govtno.nl
Research on quinone-glutathione conjugates has shown that they can be potent, often irreversible, inhibitors of GSTs. For instance, the glutathione conjugate of tetrachloro-1,4-benzoquinone has been identified as an active-site-directed irreversible inhibitor of rat liver GSTs. tno.nl This inhibition is believed to occur through covalent modification of a critical amino acid residue, likely a cysteine, within or near the enzyme's active site. nih.gov The glutathione moiety of the conjugate appears to target the inhibitor to the active site, enhancing its inhibitory potency compared to the parent quinone alone. nih.gov
While direct studies on this compound are limited, the established mechanism for similar quinone-GSH conjugates suggests it likely acts as an inhibitor of various GST isoforms. This interaction highlights a feedback mechanism where a product of detoxification can regulate the activity of the detoxifying enzyme itself.
Thioredoxin-Glutathione Reductases (e.g., SmTGR, hTrxR)
Thioredoxin-Glutathione Reductase (TGR) is a unique flavoprotein that merges the thioredoxin and glutathione antioxidant pathways, possessing the ability to reduce both thioredoxin and glutathione disulfide (GSSG). nih.gov This enzyme is absent in mammals but is essential for the survival of platyhelminth parasites like Schistosoma mansoni (SmTGR), making it a significant drug target. nih.govacs.orgplos.org In mammals, these pathways are kept separate by distinct thioredoxin reductases (TrxR) and glutathione reductases (GR). nih.gov
The inhibition of TGR is a validated strategy for anti-schistosomal therapies, as its disruption leads to a collapse of the parasite's redox homeostasis. acs.orgmdpi.com While direct inhibitory data for this compound on TGR is not extensively documented, compounds that perturb the glutathione system can indirectly affect TGR-dependent organisms. The parent 1,4-naphthoquinone (B94277) molecule and its derivatives are known to induce oxidative stress, which would place a higher demand on the TGR enzyme in organisms that possess it. Potent inhibitors of TGR, such as auranofin and various oxadiazole 2-oxides, have been identified, demonstrating the enzyme's tractability as a target. acs.orgplos.org Given that TGR is the sole enzyme responsible for both Trx and GSH reduction in these parasites, any compound that interacts with or depletes the glutathione pool could have significant consequences for the organism's viability. acs.org
Glutathione Reductases (GR)
Glutathione Reductase (GR) is a crucial antioxidant enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG), thereby maintaining the cellular GSH/GSSG ratio and a reducing intracellular environment. nih.govnih.gov A variety of naphthoquinones have been characterized as potent, irreversible, and competitive inhibitors of GR. nih.govresearchgate.net
The inhibitory mechanism of naphthoquinones involves the covalent modification of cysteine residues within the enzyme's active site. nih.govresearchgate.net Specifically, studies have shown that naphthoquinones can arylate critical cysteine residues (Cys58 and Cys63 in the human enzyme) that are essential for the catalytic cycle of GR. nih.govwikipedia.org This modification blocks the enzyme's ability to reduce GSSG, leading to an accumulation of the oxidized form, a decrease in the GSH/GSSG ratio, and the induction of thiol oxidative stress. nih.govresearchgate.net Although the parent naphthoquinones are the primary inhibitors studied, the reactivity of the quinone ring is the key to this interaction. The formation of the this compound conjugate is a detoxification step that modifies the quinone structure; however, the potential for this conjugate to inhibit GR, or to be reversed to the more reactive parent quinone, remains an important aspect of its biological activity.
Table 1: Inhibition Profile of Naphthoquinones against Glutathione Reductase
| Compound Class | Target Enzyme | Mode of Inhibition | Mechanism |
|---|---|---|---|
| Naphthoquinones (general) | Glutathione Reductase (GR) | Irreversible, Competitive | Covalent modification (arylation) of active site Cysteine residues (e.g., Cys58, Cys63). nih.govresearchgate.netwikipedia.org |
S-Glutathionyl-hydroquinone Reductases (GS-HQRs)
S-Glutathionyl-hydroquinone Reductases (GS-HQRs) represent a distinct class of enzymes, often classified within the GST superfamily, that catalyze the glutathione-dependent reduction of glutathionyl-hydroquinones back to their corresponding hydroquinones. nih.govnih.govnih.gov Rather than being inhibited by this compound, GS-HQRs specifically recognize and metabolize its reduced hydroquinone (B1673460) form, GS-naphthohydroquinone, as a substrate. nih.govacs.org
The reaction catalyzed by GS-HQRs is essentially a de-glutathionylation, where the glutathionyl group is removed from the hydroquinone, regenerating the parent hydroquinone and producing glutathione disulfide (GSSG). acs.orgresearchgate.net This process is irreversible and plays a crucial role in cellular metabolism by salvaging hydroquinones from what might otherwise be dead-end conjugates. nih.gov Studies using GS-menadione (the glutathionyl conjugate of menadione (B1676200), a methylated naphthoquinone) have confirmed that glutathionyl-naphthoquinone derivatives are effective substrates for GS-HQRs. nih.govacs.org The enzyme has a large substrate-binding site (H-site) capable of accommodating various substituted hydroquinones. nih.gov Therefore, the interaction of the this compound conjugate with GS-HQRs is one of metabolic processing, not inhibition.
Table 2: Interaction with S-Glutathionyl-hydroquinone Reductase
| Compound (Substrate Form) | Enzyme | Interaction Type | Reaction Product |
|---|---|---|---|
| 3-(Glutathion-S-yl)-1,4-naphthohydroquinone | S-Glutathionyl-hydroquinone Reductase (GS-HQR) | Substrate | 1,4-Naphthohydroquinone + GSSG acs.orgresearchgate.net |
Interaction with Other Oxidoreductases
Beyond the core glutathione system enzymes, this compound also interacts with other critical oxidoreductases that influence its metabolic fate and toxicological profile.
NAD(P)H Quinone Oxidoreductase 1 (NQO1/DT-Diaphorase)
NAD(P)H Quinone Oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a cytosolic flavoenzyme that plays a major protective role against the toxicity of quinones. isciii.esnih.gov It catalyzes the two-electron reduction of quinones to their more stable hydroquinone form, using either NADH or NADPH as an electron donor. isciii.es This reduction bypasses the formation of highly reactive semiquinone radical intermediates, thus preventing redox cycling and the generation of oxidative stress. researchgate.net
Crucially, NQO1 is capable of recognizing and reducing a wide array of quinone substrates, including glutathionyl-naphthoquinone conjugates. nih.govportlandpress.comnih.gov Studies have explicitly shown that 3-glutathionyl-1,4-naphthoquinone is a substrate for DT-diaphorase. nih.govportlandpress.com The enzyme reduces the quinone moiety of the conjugate to a hydroquinone. This hydroquinone can then be further metabolized, for example by glucuronidation, to facilitate its excretion from the cell. nih.gov Therefore, the interaction of this compound with NQO1 is a key detoxification step, converting the potentially reactive quinone conjugate into a more stable form.
Table 3: Interaction with NAD(P)H Quinone Oxidoreductase 1
| Compound (Substrate) | Enzyme | Interaction Type | Reaction Product |
|---|---|---|---|
| This compound | NQO1 / DT-Diaphorase | Substrate | 3-(Glutathion-S-yl)-1,4-naphthohydroquinone nih.govportlandpress.com |
Xanthine (B1682287) Oxidase
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Dysregulation of XO activity is associated with hyperuricemia and gout. While some reports suggest that certain 1,4-naphthoquinone derivatives can activate XO, other studies have demonstrated inhibitory effects by related compounds. For instance, naphthoquinones such as juglone (B1673114) and menadione have been identified as inhibitors of bovine milk xanthine oxidase. researchgate.net Specifically, juglone exhibited an IC₅₀ value of 2.45 µM, and menadione showed an IC₅₀ of 4.38 µM. researchgate.net These findings suggest that the naphthoquinone scaffold has the potential for XO inhibition. researchgate.net However, direct studies on the inhibitory activity of this compound against xanthine oxidase are not extensively documented, and the influence of glutathione conjugation on this particular enzymatic interaction remains an area for further investigation.
Table 1: Inhibition of Xanthine Oxidase by Naphthoquinone Derivatives
| Compound | IC₅₀ (µM) | Source |
|---|---|---|
| Juglone | 2.45 | researchgate.net |
| Menadione | 4.38 | researchgate.net |
| Chrysin (Reference) | 13.6 | researchgate.net |
Inhibition of Diverse Enzyme Classes
DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing crucial roles in replication, transcription, and chromosome segregation. They are established targets for anticancer drugs. Naphthoquinone derivatives have been investigated as inhibitors of these enzymes. For example, 1,2-naphthoquinone (B1664529) has been identified as a poison for human topoisomerase IIα and IIβ, indicating that it can stabilize the enzyme-DNA cleavage complex. nih.gov Furthermore, studies on naphthazarin derivatives have shown that their conjugation with glutathione can lead to potent inhibition of DNA topoisomerase I. nih.gov This suggests that the addition of the glutathione moiety can be compatible with, or even enhance, the interaction with topoisomerases. nih.gov A novel synthetic naphthoquinone adduct, TU100, which shares structural similarities, was found to be an effective dual inhibitor of both topoisomerase I and II. nih.gov This compound acts as a slow-acting inhibitor without intercalating into the DNA. nih.gov While these findings point to the potential of S-glutathionylated naphthoquinones to inhibit DNA topoisomerase II, direct experimental data on the specific activity of this compound is needed for a conclusive assessment.
Protein disulfide isomerase (PDI) is a chaperone protein residing in the endoplasmic reticulum that catalyzes the formation and rearrangement of disulfide bonds in newly synthesized proteins. Its activity is crucial for proper protein folding. The pharmacological action of naphthoquinones is often linked to their ability to react with intracellular thiol groups, such as those in the active site of enzymes. nih.gov The inhibition of PDI can occur through the S-glutathionylation of its catalytic cysteine residues, a process that can be induced by naphthoquinones. nih.govresearchgate.net This covalent modification disrupts the enzyme's function. researchgate.net The formation of this compound is itself a result of the Michael addition of glutathione to the naphthoquinone ring, highlighting the reactivity of the parent compound towards thiols. This inherent reactivity strongly suggests that 1,4-naphthoquinone can inhibit PDI by inducing its S-glutathionylation. Consequently, the pre-formed this compound represents the product of this inhibitory reaction mechanism.
Interleukin-1 receptor-associated kinases (IRAKs) are central mediators in the signaling pathways of the innate immune system, particularly through Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). nih.govnih.gov The parent compound, 1,4-naphthoquinone, has been identified as a potent and selective inhibitor of IRAK1. nih.govnih.gov In in vitro kinase assays, 1,4-naphthoquinone demonstrated a high degree of inhibition against IRAK1, with a reported IC₅₀ value of 0.914 µM. nih.gov At a concentration of 10 µM, it inhibited 91% of IRAK1 activity while only showing 10% inhibition against the related kinase, IRAK4, highlighting its selectivity. nih.gov This inhibition of IRAK1 by 1,4-naphthoquinone is considered a key mechanism for its observed anti-inflammatory effects. nih.govnih.gov The effect of glutathione conjugation on this inhibitory activity has not been fully elucidated, and it remains to be determined whether this compound retains the potent IRAK1 inhibitory profile of its parent compound.
Table 2: Inhibition of IRAK1 by 1,4-Naphthoquinone
| Compound | IC₅₀ (µM) | % Inhibition at 10 µM (IRAK1) | % Inhibition at 10 µM (IRAK4) | Source |
|---|---|---|---|---|
| 1,4-Naphthoquinone | 0.914 | 91% | 10% | nih.gov |
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. Studies on naphthoquinone derivatives have revealed their potential as glycosidase inhibitors. For instance, 2-hydroxy-1,4-naphthoquinone (B1674593) (2HNQ) has been shown to inhibit both α-glucosidase and α-amylase. nih.govojshostng.com It exhibited significant inhibitory activity against α-glucosidase with an IC₅₀ of 0.260 mg/mL, which was more potent than the reference drug acarbose (B1664774) (IC₅₀ of 1.530 mg/mL). nih.gov Its inhibition of α-amylase was moderate, with an IC₅₀ of 1.757 mg/mL, also showing greater potency than acarbose (IC₅₀ of 3.600 mg/mL). nih.gov These findings for a closely related derivative suggest that the naphthoquinone structure is a viable scaffold for developing glycosidase inhibitors. However, the specific inhibitory effects of this compound on these enzymes require direct investigation to understand how glutathione conjugation modulates this activity.
Table 3: Inhibition of Glycosidases by 2-Hydroxy-1,4-Naphthoquinone (2HNQ)
| Enzyme | IC₅₀ of 2HNQ (mg/mL) | IC₅₀ of Acarbose (mg/mL) | Source |
|---|---|---|---|
| Alpha-Glucosidase | 0.260 | 1.530 | nih.gov |
| Alpha-Amylase | 1.757 | 3.600 | nih.gov |
Advanced Methodologies for Investigating 3 Glutathion S Yl 1,4 Naphthoquinone in Research
Chromatographic and Spectrometric Techniques for Detection and Quantification
Chromatographic separation coupled with sensitive detection is fundamental for accurately measuring 3-(Glutathion-S-yl)-1,4-naphthoquinone in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) Coupled with Chemiluminescence (CL)
High-Performance Liquid Chromatography (HPLC) coupled with chemiluminescence (CL) detection offers a highly sensitive and selective method for quantifying quinones and related compounds. While direct application on this compound is not extensively documented, the principle is based on the inherent redox properties of the naphthoquinone moiety. nih.govresearchgate.net
The detection mechanism involves the post-column reaction of the HPLC eluate containing the analyte with a reducing agent, such as dithiothreitol (B142953) (DTT). This reaction reduces the quinone to a semiquinone radical. researchgate.netnih.gov In the presence of dissolved oxygen, this radical is re-oxidized, generating superoxide (B77818) anion radicals (a reactive oxygen species). These generated radicals then react with a chemiluminescent agent like luminol (B1675438), producing an intense and measurable light signal. nih.govnih.govmdpi.com The intensity of the emitted light is proportional to the concentration of the naphthoquinone conjugate. This method provides excellent sensitivity, often surpassing standard UV detection. nih.gov
Alternatively, methods have been developed that leverage the glutathione (B108866) portion of the molecule for detection, such as its ability to enhance permanganate-formaldehyde chemiluminescence, offering high selectivity for thiols. rsc.org After chromatographic separation, the specific detection of the conjugate can be achieved by targeting either the quinone's redox cycling capability or the thiol group of the glutathione residue.
Table 1: Representative HPLC-CL Parameters for Quinone Analysis
| Parameter | Description | Reference |
|---|---|---|
| HPLC Column | Reversed-phase, such as Octyl (C8) or Octadecyl (C18) | nih.gov |
| Mobile Phase | Isocratic or gradient elution with methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. | nih.gov |
| Post-Column Reagents | 1. Reducing Agent (e.g., Dithiothreitol - DTT) 2. Chemiluminescent Agent (e.g., Luminol) | researchgate.netmdpi.com |
| Detection Principle | Redox cycling of the quinone moiety generates superoxide, which reacts with luminol to produce light. | nih.gov |
| Quantification Range | Can achieve detection limits in the picogram (pg) to nanogram (ng) range on-column. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the definitive technique for identifying and quantifying glutathione adducts in biological samples. researchgate.net This method combines the powerful separation capabilities of HPLC with the high specificity and sensitivity of mass spectrometry. nih.gov
For metabolite profiling, samples (e.g., cell lysates, plasma) are typically subjected to protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. mdpi.com The extract is then injected into a reversed-phase HPLC system for separation. Detection is commonly performed using an electrospray ionization (ESI) source, often in positive ion mode, coupled to a triple quadrupole or high-resolution mass spectrometer like a quadrupole-time-of-flight (Q-TOF). mdpi.commdpi.com
A key diagnostic feature in the MS/MS analysis of glutathione conjugates is the characteristic neutral loss of 129 Da. This loss corresponds to the cleavage of the γ-glutamyl-cysteine amide bond, resulting in a pyroglutamic acid fragment, and is a hallmark of glutathione-derived metabolites. nih.gov Targeted analysis using Multiple Reaction Monitoring (MRM) can be employed for high-sensitivity quantification, where the instrument is set to monitor the specific transition from the parent ion of this compound to this characteristic fragment ion. mdpi.comresearchgate.net
Table 2: Typical LC-MS/MS Parameters for Glutathione Conjugate Analysis
| Parameter | Description | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), typically positive mode | mdpi.com |
| Parent Ion (M+H)⁺ | ~466.1 g/mol for this compound | mdpi.com |
| MS/MS Technique | Multiple Reaction Monitoring (MRM) or Neutral Loss Scanning | mdpi.comnih.gov |
| Characteristic Transition | Monitoring for the neutral loss of the pyroglutamate (B8496135) moiety (129 Da) from the parent ion. | nih.gov |
| Platform | Triple Quadrupole (QqQ) or hybrid systems like Q-Trap or Q-TOF | mdpi.com |
Spectroscopic Approaches for Structural and Mechanistic Studies
Spectroscopic methods are indispensable for confirming the chemical structure of the conjugate and for investigating the mechanisms of its formation and subsequent reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugate Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel compounds, including glutathione conjugates. While mass spectrometry can suggest the presence of a conjugate, only NMR can definitively determine the site of glutathione attachment to the naphthoquinone ring and confirm the integrity of the entire molecular structure. nih.gov
A full dataset for structure elucidation typically includes several experiments:
¹H NMR: Provides information on the number and environment of protons. The spectra would confirm the presence of protons from both the glutathione (glutamate, cysteine, and glycine (B1666218) residues) and the naphthoquinone moieties.
¹³C NMR: Identifies all unique carbon atoms in the molecule.
2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity within the amino acid residues of the glutathione backbone.
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of protonated carbons.
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the most critical experiment for confirming the structure of this compound, as it will show a correlation between the cysteine protons (specifically the β-methylene protons) of glutathione and the carbon atom at the C-3 position of the naphthoquinone ring, directly proving the location of the sulfur linkage.
These combined NMR techniques provide definitive proof of the covalent bond between the sulfur atom of the cysteine residue and the C-3 position of the naphthoquinone. nih.gov
Table 3: Key NMR Correlations for Structural Elucidation
| NMR Experiment | Purpose | Key Expected Correlation | Reference |
|---|---|---|---|
| ¹H NMR | Identify all proton signals | Signals corresponding to naphthoquinone ring and glutathione amino acid protons. | |
| COSY | Establish ¹H-¹H spin systems | Correlations within glutamate (B1630785), cysteine, and glycine residues. | |
| HSQC | Assign protonated carbons | Correlation of each ¹H with its directly attached ¹³C. | |
| HMBC | Confirm connectivity and attachment site | Cross-peak between cysteine β-protons and the C-3 carbon of the naphthoquinone ring. |
UV-Visible Spectroscopy for Reaction Kinetics and Redox State Monitoring
UV-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for monitoring the kinetics of the conjugation reaction and for observing the redox state of the naphthoquinone moiety. Quinones have characteristic absorption spectra that change predictably upon reaction or reduction. nih.gov
The formation of this compound from its precursors (e.g., menadione (B1676200) and glutathione) can be monitored over time by observing changes in the UV-Vis spectrum. nih.gov For instance, the reaction can be tracked by the appearance of a new absorption band characteristic of the conjugate. One study noted the growth of a broad shoulder at 425 nm during the formation of the menadione-glutathione conjugate. nih.gov By measuring the change in absorbance at a specific wavelength over time, the reaction rate and rate constants can be determined.
Furthermore, UV-Vis spectroscopy is ideal for monitoring the redox state of the conjugate. The oxidized 1,4-naphthoquinone (B94277) form has a distinct spectrum. Upon reduction (e.g., by adding a reducing agent or through enzymatic action), it converts to the corresponding hydroquinone (B1673460), which has a different absorption profile. This spectral shift allows for real-time monitoring of redox cycling, a key aspect of naphthoquinone biochemistry. The presence of an isosbestic point—a wavelength at which the absorbance does not change during the reaction—is a strong indicator of a clean conversion between two species (e.g., the oxidized and reduced forms).
Table 4: Application of UV-Visible Spectroscopy
| Application | Methodology | Observed Change | Reference |
|---|---|---|---|
| Reaction Kinetics | Monitor absorbance at a characteristic wavelength over time as the conjugate forms. | Appearance of a new absorption band (e.g., shoulder at ~425 nm). | nih.gov |
| Redox State Monitoring | Record full spectra during reduction/oxidation cycles. | Shift in λmax as the quinone is converted to a hydroquinone. | |
| Confirmation of Conversion | Identify isosbestic points in spectral overlays. | A wavelength with constant absorbance, indicating direct conversion between two species. |
Electron Paramagnetic Resonance (EPR) for Free Radical Detection
The redox activity of naphthoquinones involves the formation of highly reactive, short-lived semiquinone free radicals. rsc.org Direct detection of these species is difficult due to their transient nature. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with the technique of spin trapping, is the primary method for detecting and identifying such radicals. researchgate.net
The spin trapping technique involves adding a "spin trap" compound, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or phenyl N-t-butylnitrone (PBN), to the reaction mixture. researchgate.net The short-lived semiquinone radical reacts with the spin trap to form a much more stable paramagnetic spin adduct. This persistent radical accumulates to a concentration that is detectable by the EPR spectrometer.
The resulting EPR spectrum of the spin adduct is a unique "fingerprint." The pattern of the spectrum (specifically the hyperfine coupling constants) provides information that can be used to identify the original radical that was trapped. researchgate.net This methodology is crucial for providing direct evidence of free radical intermediates in the metabolic pathways and redox cycling of this compound.
Table 5: Principles of EPR for Semiquinone Radical Detection
| Component/Technique | Role | Example | Reference |
|---|---|---|---|
| Target Species | The short-lived free radical to be detected. | Semiquinone radical of the glutathione conjugate. | rsc.org |
| Spin Trap | Reacts with the transient radical to form a stable radical adduct. | DMPO (5,5-dimethyl-1-pyrroline N-oxide) | researchgate.net |
| EPR Spectroscopy | Detects the stable paramagnetic spin adduct. | Measurement of the spin adduct's spectrum. | |
| Data Analysis | The spectrum's hyperfine splitting constants help identify the original trapped radical. | Analysis of g-value and coupling constants. |
Electrochemical Characterization for Redox Property Determination
The redox properties of naphthoquinones and their metabolites are fundamental to their biological actions, including their therapeutic potential and their toxicity. Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for determining the redox potentials of these compounds. Such studies provide insight into the ease with which a molecule accepts or donates electrons, a key feature of redox cycling compounds that can generate reactive oxygen species (ROS).
While specific electrochemical studies detailing the formal potential (E⁰) of isolated this compound are not extensively documented in publicly available literature, the principles of its analysis are well-established. The electrochemical behavior of numerous parent 1,4-naphthoquinone derivatives has been studied, revealing a link between their redox potentials and biological activity. researchgate.netmdpi.comresearchgate.net
Research indicates that the glutathione adducts of naphthoquinones are capable of undergoing redox cycling. For instance, the conjugate of menadione (2-methyl-1,4-naphthoquinone) with glutathione can autoxidize, which generates superoxide and the corresponding semiquinone and quinone forms. nih.gov This implies that this compound is also a redox-active molecule. A typical electrochemical investigation would involve the following:
Methodology : Cyclic voltammetry is the primary technique used. It measures the current that develops in an electrochemical cell as the voltage is varied. A solution of the compound in a suitable solvent with a supporting electrolyte is used. The potential is swept between two values, and the resulting current is plotted against the potential.
Data Interpretation : The resulting voltammogram shows peaks corresponding to the reduction of the quinone to a hydroquinone and its subsequent re-oxidation. The peak potentials can be used to calculate the formal redox potential (E⁰), which is a measure of the compound's electron-accepting or -donating power.
Significance : A lower redox potential generally indicates that the compound is more easily reduced and can participate more readily in redox cycling, potentially leading to increased oxidative stress. Studies on various amino-1,4-naphthoquinones have shown that compounds with higher formal potential values, featuring electron-withdrawing groups, were the most active inhibitors against glutathione-S-transferase. researchgate.netmdpi.com Characterizing the specific redox potential of this compound would therefore be invaluable for predicting its biological reactivity and its role in cellular redox homeostasis.
In Vitro Enzyme Activity Assays for Inhibition Studies
The interaction of this compound with enzymes is a critical area of investigation. While parent naphthoquinones are known inhibitors of enzymes like glutathione reductase nih.govresearchgate.net, a key question is whether their glutathione conjugates retain or acquire inhibitory activity. The formation of this conjugate is a detoxification reaction catalyzed by Glutathione S-Transferases (GSTs), but the product itself may act as an inhibitor of GSTs or other enzymes. nih.gov
A seminal study on a structurally analogous compound, the glutathione conjugate of tetrachloro-1,4-benzoquinone, demonstrated that such conjugates can be potent, active-site-directed, irreversible inhibitors of GSTs. researchgate.net This provides a strong rationale for investigating this compound as a potential enzyme inhibitor.
Methodology for Inhibition Studies:
In vitro enzyme activity assays are the standard method for determining inhibitory potential. A typical protocol involves:
Enzyme Preparation : Purified enzyme (e.g., Glutathione S-Transferase, Glutathione Reductase) is prepared in a suitable buffer.
Incubation : The enzyme is pre-incubated with various concentrations of the potential inhibitor, this compound. A control sample without the inhibitor is run in parallel.
Reaction Initiation : The reaction is started by adding the enzyme's specific substrates. For GST, this is commonly 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) and reduced glutathione (GSH). mdpi.com For glutathione reductase, the substrates are oxidized glutathione (GSSG) and NADPH. nih.gov
Activity Measurement : The rate of the reaction is monitored over time, typically using a spectrophotometer to measure the change in absorbance of a substrate or product at a specific wavelength (e.g., 340 nm for GST with CDNB, or for NADPH consumption in the GR assay). nih.govalpco.com
Data Analysis : The remaining enzyme activity is calculated as a percentage of the uninhibited control. These values are plotted against the inhibitor concentration to determine the IC50 , which is the concentration of inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, irreversible) and determine parameters like the inhibition constant (Ki).
Research Findings on an Analogous Compound:
While direct inhibitory data for this compound is limited, the study on the glutathione conjugate of tetrachloro-1,4-benzoquinone provides a template for expected findings. That research showed the conjugate caused irreversible inhibition of different rat liver GST isoenzymes. researchgate.net The inhibition was dose-dependent and suggested a covalent modification at or near the enzyme's active site.
Table 1: Illustrative Inhibition of Rat Liver Glutathione S-Transferase (GST) Isoenzymes by a Quinone-Glutathione Conjugate
These findings underscore the importance of evaluating this compound not just as a detoxification product, but as a potentially bioactive molecule in its own right, capable of modulating cellular function through enzyme inhibition.
Comparative Biochemical Analyses of Glutathione Naphthoquinone Adducts
Structure-Activity Relationships in Enzymatic Inhibition and Redox Cycling
The biological activity of glutathione-naphthoquinone adducts is intrinsically linked to their chemical structure, which dictates their interactions with enzymes and their capacity for redox cycling. The formation of the 3-(glutathion-S-yl)-1,4-naphthoquinone adduct itself is a critical event, as it modulates the properties of the parent quinone. This conjugation can either lead to detoxification or, in some cases, result in a metabolite with altered but still significant biological activity.
Naphthoquinones are known to interact with and inhibit various enzymes, and their glutathione (B108866) adducts are no exception. A primary target is Glutathione S-transferase (GST), an enzyme family that catalyzes the conjugation of glutathione (GSH) to electrophilic compounds. nih.gov While this process is typically a detoxification step, some naphthoquinone derivatives can act as GST inhibitors. rsc.orgresearchgate.net The structure of the adduct is crucial; for instance, after the addition of glutathione to menadione (B1676200) (2-methyl-1,4-naphthoquinone), the resulting product can undergo autoxidation, generating superoxide (B77818) and perpetuating a redox cycle. nih.gov This suggests that the glutathionylated adduct is not an inert endpoint but can participate in further redox reactions.
The structure-activity relationship is evident in the inhibition of GR by various naphthoquinones. Studies have shown that certain naphthoquinones are potent, irreversible inhibitors of GR, covalently modifying cysteine residues in the enzyme's active site. nih.gov The ability of the glutathione adduct to participate in or influence this inhibition is an area of ongoing research. The presence of the bulky, polar glutathione moiety at the C-3 position of the naphthoquinone ring fundamentally changes the molecule's interaction with enzyme binding pockets compared to the parent quinone.
| Enzyme Target | Interaction with Naphthoquinone (NQ) | Role of Glutathione (GSH) Adduct | Reference |
| Glutathione S-Transferase (GST) | NQs can be substrates for GST-catalyzed conjugation or act as inhibitors. | The formation of the adduct is the catalyzed reaction. Some NQ derivatives are potent GST inhibitors. | nih.govrsc.orgresearchgate.net |
| Glutathione Reductase (GR) | NQs act as subversive substrates, undergoing redox cycling to produce ROS. | The adduct's redox potential influences the efficiency of the cycle. The parent NQ is often regenerated from the adduct. | nih.govnih.govresearchgate.net |
Differential Reactivity Compared to Parent Naphthoquinones and Other Thiol Conjugates
The reactivity of this compound is markedly different from its parent compound, 1,4-naphthoquinone (B94277), and other thiol conjugates like N-acetyl-L-cysteine (NAC) adducts. Parent 1,4-naphthoquinones are potent electrophiles that readily react with cellular nucleophiles, particularly the thiol group of glutathione, via a Michael addition reaction. nih.govmdpi.com This reaction is often the primary mechanism of their cytotoxicity and is a key step in their detoxification. Once the glutathione adduct is formed, the electrophilicity of the quinone ring is significantly altered. The addition of the electron-donating glutathione group to the C-3 position makes the quinone less reactive towards further nucleophilic attack.
However, the adduct is not chemically inert. It can participate in redox reactions, often more readily than the parent compound under certain conditions. The conjugation of glutathione to naphthoquinones can lead to a product that, upon autoxidation, generates superoxide and the corresponding semiquinone radical. nih.gov This process can be more efficient than with the parent quinone alone, suggesting that glutathionylation can shift the biological activity from electrophilic stress to enhanced oxidative stress.
Comparisons with other thiol conjugates, such as those formed with N-acetyl-L-cysteine or cysteine, reveal further differences. In the presence of thiols like GSH and cysteine, 1,4-naphthoquinone can oxidize hydrogen sulfide (B99878) (H₂S) to produce reactive sulfur species. mdpi.com The formation of thiol adducts influences these reactions. Studies have shown that different naphthoquinones and their adducts have varying capacities to consume oxygen and generate ROS. For example, the addition of GSH to 1,4-naphthoquinone or juglone (B1673114) leads to significant oxygen consumption, whereas the reaction with 2-methoxy-1,4-naphthoquinone (B1202248) consumes almost no oxygen. mdpi.com This highlights that the specific structure of the parent naphthoquinone dictates the redox properties of its subsequent thiol adduct.
Furthermore, research comparing adducts of naphthoquinones with GSH versus NAC has shown differential reactivity. In one study, a specific naphthoquinone derivative (compound 8) was found to form an adduct with GSH, while a closely related compound (compound 9) did not appear to react under the same conditions. mdpi.com The study suggested that the formation of GSH adducts played a role in the observed biological effects on cancer cells. mdpi.com This indicates that the ability to form a stable adduct and the subsequent reactivity of that adduct are key determinants of biological outcome.
| Compound | Reactivity Highlight | Consequence of Reaction | Reference |
| Parent Naphthoquinones (e.g., 1,4-NQ) | High electrophilicity; reacts with thiols via Michael addition. | Depletion of cellular thiols (e.g., GSH); electrophilic stress. | nih.govmdpi.com |
| This compound | Reduced electrophilicity; participates readily in redox cycling. | Generation of ROS (superoxide, semiquinone); oxidative stress. | nih.govmdpi.com |
| Other Thiol Adducts (e.g., Cysteine) | Reactivity is thiol-specific; can modulate H₂S oxidation. | Production of reactive sulfur species (RSS); altered redox signaling. | mdpi.com |
Influences of Substituents on Biological Activity
The biological activity of glutathione-naphthoquinone adducts is profoundly influenced by the nature and position of other substituents on the naphthoquinone ring. These substituents can modify the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets.
The position of a hydroxyl group, for example, is critical. Naphthoquinones with a hydroxyl group on the quinonoid ring (the ring with the carbonyl groups), such as lawsone (2-hydroxy-1,4-naphthoquinone), are comparatively weak alkylating agents and show less pro-oxidant activity. nih.govdocumentsdelivered.com In contrast, those with a hydroxyl group on the benzene (B151609) ring, like juglone (5-hydroxy-1,4-naphthoquinone), are more potent. documentsdelivered.com Juglone can readily form a semiquinone radical and stimulate the formation of DNA adducts, whereas lawsone shows negligible activity in these areas. documentsdelivered.com This implies that a 3-(glutathion-S-yl) adduct of juglone would possess significantly different redox properties compared to a 3-(glutathion-S-yl) adduct of lawsone.
Electron-withdrawing groups, such as chlorine, also have a strong influence. In a study of amino-1,4-naphthoquinone derivatives as GST inhibitors, a chlorinated compound was found to be the best inhibitor. rsc.orgresearchgate.net Molecular docking studies suggested the chlorine group was essential for the stability of the ligand in the enzyme's active site. rsc.orgresearchgate.net The study also noted a direct trend between lipophilicity and enzyme affinity, where the chlorine atom contributed positively. researchgate.net Therefore, a glutathione adduct of a chlorinated naphthoquinone would be expected to have different enzyme inhibitory properties than its non-chlorinated counterpart.
| Substituent Type | Example Compound | Effect on Parent NQ | Implication for Glutathione Adduct | Reference |
| Hydroxyl (Quinonoid Ring) | Lawsone (2-hydroxy) | Weak alkylating agent, low pro-oxidant activity. | Adduct likely has lower redox cycling potential. | nih.govdocumentsdelivered.com |
| Hydroxyl (Benzene Ring) | Juglone (5-hydroxy) | Potent pro-oxidant, forms semiquinone radicals. | Adduct likely retains significant redox activity. | documentsdelivered.com |
| Electron-withdrawing | 2,3-dichloro-1,4-NQ derivatives | Enhanced GST inhibition, increased lipophilicity. | Adduct may have altered enzyme inhibitory profile and stability. | rsc.orgresearchgate.net |
| Methyl | Menadione (2-methyl) | Acts as a redox cycler and alkylating agent. | Glutathione adduct can also autoxidize and generate ROS. | nih.gov |
Computational Chemistry and in Silico Modeling in Research on 3 Glutathion S Yl 1,4 Naphthoquinone
Molecular Docking for Ligand-Enzyme Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable for understanding how 3-(Glutathion-S-yl)-1,4-naphthoquinone interacts with the active sites of enzymes.
Research into related compounds, such as glutathionyl-hydroquinone reductases (GS-HQRs), utilizes molecular docking to identify the binding position and conformation of glutathione (B108866) (GSH) and its conjugates. nih.gov In these studies, the ligand (e.g., a glutathione-quinone adduct) is treated as flexible, while the enzyme is typically held rigid. nih.gov The primary goal is to determine the most energetically favorable binding mode. For instance, in studies on the E. coli enzyme YqjG, docking was employed to define the search space for a second GSH moiety, which was crucial for understanding the catalytic mechanism. nih.gov The results of such docking experiments can identify key interactions, such as hydrogen bonds and steric fits, that stabilize the ligand within the enzyme's active site. nih.gov Molecular docking simulations can assess the binding affinities of various 1,4-naphthoquinone (B94277) derivatives with target proteins, with lower binding energies indicating stronger potential interactions. researchgate.net These analyses help to elucidate the molecular mechanisms of action by pinpointing the specific amino acid residues involved in the binding process.
Table 1: Example Parameters in a Molecular Docking Study
| Parameter | Description | Example Application |
|---|---|---|
| Receptor | The target enzyme or protein structure, often obtained from the Protein Data Bank (PDB). | Glutathionyl-hydroquinone reductase (GS-HQR) nih.gov |
| Ligand | The small molecule being docked. | This compound or an analogue like GS-menadione. nih.gov |
| Search Space | A defined grid or box centered on the active site of the enzyme. | Defined around a crystallographically established GSH binding site. nih.gov |
| Scoring Function | An algorithm that estimates the binding free energy of the ligand-receptor pose. | Used to rank potential binding conformations; lower energy values are more favorable. researchgate.net |
| Output | A set of predicted binding poses with their corresponding binding energy scores. | Identification of the most stable conformation of the ligand in the active site. nih.gov |
Molecular Dynamics Simulations for Conformational Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes in the ligand-enzyme complex over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the stability of binding and the flexibility of the system.
In studies of similar systems, such as the interaction of compounds with Glutathione-S-Transferase (GST), MD simulations are performed for extended periods (e.g., 100 nanoseconds) to assess the stability of the ligand in the binding pocket. nih.gov Key metrics analyzed during MD simulations include the root mean square deviation (RMSD) of the protein-ligand complex and the root mean square fluctuation (RMSF) of individual residues. nih.gov A stable RMSD value over the simulation time suggests that the ligand remains securely bound and the complex is stable. nih.gov RMSF analysis can highlight which parts of the enzyme become more or less flexible upon ligand binding. These simulations are critical for confirming the stability of binding poses predicted by molecular docking and understanding the dynamic nature of the molecular recognition process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.com For 1,4-naphthoquinone derivatives, QSAR models have been successfully constructed to predict their anticancer and antimalarial activities. nih.govelsevierpure.comnih.gov
Table 2: Common Molecular Descriptors in Naphthoquinone QSAR Models
| Descriptor Type | Specific Descriptor Example | Property Represented | Reference |
|---|---|---|---|
| Electronic | E1e, Dipole | Electronegativity, Dipole Moment | nih.govelsevierpure.com |
| Topological | MATS3p, BELp8 | Polarizability | nih.govelsevierpure.com |
| Geometrical | SHP2 | Shape of the compound | nih.govelsevierpure.com |
| Constitutional | G1m | Mass | nih.govelsevierpure.com |
| Steric | GATS5v, Mor16v | Van der Waals Volume | nih.govelsevierpure.com |
Theoretical Prediction of Redox Potentials and Reactivity
The biological activity of quinones is intrinsically linked to their redox properties. Theoretical methods, often based on quantum mechanics, can predict the redox potentials and reactivity of molecules like this compound. These predictions help to explain the molecule's ability to participate in electron transfer reactions and redox cycling. nih.gov
The conjugation of glutathione to a quinone core can alter its electronic properties. Studies on 1,4-benzoquinone have shown that the initial addition of a single glutathione molecule does not significantly change the oxidation potential. nih.gov However, subsequent additions of glutathione can make the resulting conjugates progressively more difficult to oxidize. nih.gov This suggests that the glutathione moiety influences the electron density of the naphthoquinone ring. The presence of glutathione can support quinone redox cycling, a process that involves the repeated reduction and oxidation of the quinone. nih.gov Furthermore, in the presence of thiols like glutathione, 1,4-naphthoquinone can oxidize other molecules, such as hydrogen sulfide (B99878), leading to the formation of various reactive sulfur species. mdpi.comdntb.gov.ua Theoretical calculations can model these reactions, predict their thermodynamic feasibility, and help to understand the complex interplay between the quinone, glutathione, and other components of the biological environment. nih.gov
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Glutathione |
| 1,4-Naphthoquinone |
| GS-menadione |
| 1,4-Benzoquinone |
| 2-(Glutathion-S-yl)hydroquinone |
| 2,3,5-(Triglutathion-S-yl)hydroquinone |
Future Perspectives and Emerging Research Avenues for 3 Glutathion S Yl 1,4 Naphthoquinone Studies
Deeper Elucidation of Novel Biotransformation Enzymes and Pathways
The metabolic fate of 3-(glutathion-S-yl)-1,4-naphthoquinone is primarily understood through the lens of the mercapturic acid pathway. tandfonline.comnih.gov This pathway involves a sequence of enzymatic steps to process glutathione (B108866) S-conjugates for excretion. nih.gov However, the specific enzymes and potential alternative routes involved in the biotransformation of this particular conjugate are not fully characterized.
Future research should focus on identifying the specific enzyme isoforms responsible for its metabolism. The initial steps are catalyzed by ectoenzymes like γ-glutamyltransferase (GGT), which cleaves the γ-glutamyl moiety, and dipeptidases, which remove the glycine (B1666218) residue to form the corresponding cysteine S-conjugate. nih.govnih.gov Subsequent intracellular N-acetylation by cysteine S-conjugate N-acetyltransferase yields the final mercapturic acid. nih.gov A key area of investigation is to determine which specific GGTs, dipeptidases, and N-acetyltransferases are most efficient in processing the 1,4-naphthoquinone (B94277) conjugate.
Furthermore, alternative, or "moonlighting," functions of these metabolic enzymes could reveal novel biological roles. nih.gov An important emerging area is the investigation of bioactivation pathways. Cysteine S-conjugates can be substrates for cysteine S-conjugate β-lyases, which can cleave the C-S bond to release a reactive thiol that may contribute to toxicity, a pathway that warrants deeper exploration for naphthoquinone conjugates. nih.govnih.gov
| Enzyme Class | Function in Pathway | Future Research Focus |
| Glutathione S-Transferase (GST) | Catalyzes the initial conjugation of 1,4-naphthoquinone with glutathione (GSH). tandfonline.com | Identifying specific GST isozymes (e.g., Alpha, Mu, Pi) with high affinity for 1,4-naphthoquinone. tandfonline.commdpi.com |
| γ-Glutamyltransferase (GGT) | Removes the glutamate (B1630785) residue from the glutathione conjugate. nih.govnih.gov | Characterizing the kinetics of specific GGT isoforms with this compound as a substrate. |
| Dipeptidases | Cleave the glycine residue from the cysteinyl-glycine conjugate. nih.gov | Elucidating the primary dipeptidases involved and their tissue-specific expression. |
| Cysteine S-conjugate N-acetyltransferase | Acetylates the cysteine conjugate to form the final mercapturic acid for excretion. nih.gov | Investigating the regulation and substrate specificity of this terminal enzyme in the pathway. |
| Cysteine S-conjugate β-lyase | Potential bioactivation pathway that cleaves the cysteine conjugate, possibly releasing a reactive species. nih.govnih.gov | Determining if 3-(cystein-S-yl)-1,4-naphthoquinone is a substrate and identifying the resulting reactive metabolites. |
Advanced Characterization of Specific Protein Adducts and Their Functional Consequences
The electrophilic nature of the parent 1,4-naphthoquinone allows it to form covalent bonds with nucleophilic groups in proteins, particularly the thiol groups of cysteine residues. mdpi.commdpi.com The formation of this compound represents one such interaction, but the glutathione moiety itself can be transferred to protein thiols in a process known as S-glutathionylation. This reversible post-translational modification is a critical mechanism for redox regulation of protein function. nih.govnih.gov
Advanced proteomic methods are crucial for the future of this research. Techniques such as the "clickable glutathione" approach enable the direct, site-specific identification of glutathionylated proteins within a cell. nih.gov Applying these methods to systems exposed to 1,4-naphthoquinone will allow for the creation of a comprehensive inventory of protein targets.
The functional consequences of such modifications are a primary research frontier. S-glutathionylation can protect protein thiols from irreversible oxidation but can also profoundly alter protein activity, structure, and interactions with other molecules. nih.govnih.gov For example, avidin (B1170675) pull-down assays have identified the protein Keap1 as a target of a 1,4-naphthoquinone derivative, a modification that is critical for regulating cellular defense against oxidative stress. rsc.org Future studies should aim to validate these targets and mechanistically dissect how glutathionylation by this specific conjugate impacts cellular signaling pathways, enzyme kinetics, and protein stability.
| Protein Target Class | Potential Functional Consequence of Adduct Formation/Glutathionylation | Emerging Research Approach |
| Signaling Proteins (e.g., Keap1, Akt) | Modulation of key cellular signaling pathways, such as the Nrf2 antioxidant response and PI3K/Akt survival pathways. nih.govrsc.org | Using site-directed mutagenesis to pinpoint specific cysteine residues and assess the functional impact of their modification. |
| Metabolic Enzymes | Inhibition or activation of enzymes involved in critical metabolic processes like glycolysis or mitochondrial respiration. rsc.org | Performing enzymatic assays on purified proteins modified in vitro to directly measure changes in catalytic activity. |
| Structural Proteins | Alteration of protein conformation, potentially leading to disruption of cytoskeletal integrity or sarcomeric function. nih.gov | Employing structural biology techniques (e.g., X-ray crystallography, Cryo-EM) to visualize the modified protein and understand conformational changes. |
| Transcription Factors | Direct modification can alter DNA binding affinity or interaction with co-regulatory proteins, affecting gene expression. nih.gov | Utilizing Chromatin Immunoprecipitation (ChIP-seq) combined with proteomics to identify how glutathionylation affects protein-DNA interactions. |
Integrated Omics Approaches for Comprehensive Mechanistic Understanding
To move beyond a single-pathway view, future research must adopt integrated "omics" approaches. By combining genomics, transcriptomics, proteomics, and metabolomics, a systems-level understanding of the cellular response to this compound can be achieved.
Transcriptomic analyses of cells exposed to 1,4-naphthoquinone have already revealed significant changes in gene expression related to ribosomal function and ABC transporters. frontiersin.org Integrated transcriptomic and metabolomic studies on naphthoquinone derivatives have identified disruptions in the cell cytoskeleton, glycolysis, and histone methylation. nih.gov The concept of the "mercapturomic" profile, a metabolomic analysis of the full suite of metabolites in the mercapturic acid pathway, provides a powerful tool to track the disposition of the conjugate. tandfonline.comnih.gov
The next frontier is to integrate these datasets. For example, by correlating transcriptomic changes with proteomic data, researchers can determine whether altered gene expression translates to changes in protein levels. nih.gov Further linking this to metabolomic data can reveal how these changes impact metabolic fluxes and cellular biochemistry. This holistic approach will be instrumental in building predictive models of toxicity and cellular response, identifying novel biomarkers of exposure, and understanding the complete mechanism of action.
Development of Targeted Probes for In Vitro and Ex Vivo Research
Visualizing the journey of this compound within a living cell is a significant challenge that, if overcome, could provide unprecedented insights. This can be achieved through the development of targeted chemical probes. Research is active in creating small molecule fluorescent probes to detect glutathione S-transferase (GST) activity, a key event in the formation of the title compound. rsc.orgnih.gov These probes typically consist of a recognition group that is a substrate for GST and a fluorophore that emits a signal upon enzymatic reaction. researchgate.net
The future in this area lies in the synthesis of "activatable" probes based on the this compound structure itself. mdpi.comnih.gov Such a probe would be designed to be non-fluorescent or to emit light at a specific wavelength in its baseline state. Upon interaction with a specific biological target—such as a metabolizing enzyme like GGT or a protein target for glutathionylation—the probe would undergo a chemical transformation that "turns on" or shifts its fluorescence. This would allow for real-time imaging of where the conjugate is metabolized or where it forms protein adducts within cells and tissues, providing spatiotemporal information that is currently inaccessible. Furthermore, probes designed to detect glutathione (GSH) itself can provide contextual information about the redox environment in which these reactions occur. rsc.org
Exploration of Inter-Species Comparative Metabolism and Reactivity
The toxicity and metabolic fate of a chemical can vary significantly between species, which is a critical consideration for human health risk assessment. frontiersin.org Future research must include a robust exploration of the inter-species differences in the metabolism and reactivity of this compound.
Studies have already demonstrated significant species and sex differences in the activity of GSTT1-1, a specific GST isozyme, between humans, rats, mice, and hamsters. nih.gov For example, GSTT1-1 activity towards certain substrates is considerably higher in mouse liver than in rat or human liver. nih.gov Likewise, comparative toxicity studies of various naphthoquinones in rats have established organ-specific effects that may be linked to metabolic capacity. nih.govnih.gov
A forward-looking approach would involve direct, parallel comparisons using in vitro systems, such as liver microsomes or cultured hepatocytes from different species (e.g., rat, mouse, dog, non-human primate, and human). researchgate.net Such studies would allow for a detailed mapping of species-specific differences in the rates of formation of this compound and its subsequent processing through the mercapturic acid pathway. This comparative data is essential for building accurate pharmacokinetic models and for improving the extrapolation of toxicity data from animal models to humans.
Q & A
Q. What strategies mitigate off-target effects (e.g., hepatotoxicity) observed in preclinical studies of this compound?
- Methodological Answer :
- Prodrug design : Mask the quinone with esterase-cleavable groups to reduce hepatic accumulation.
- Tissue-specific delivery : Encapsulate in nanoparticles functionalized with liver-avoiding PEG or tumor-targeting ligands (e.g., folate).
- Toxicity screening : Use primary hepatocyte cultures and mitochondrial membrane potential assays (JC-1 staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
